molecular formula C21H25ClN2O3 B248507 (3-CHLOROPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B248507
M. Wt: 388.9 g/mol
InChI Key: NEUHAGHXMCYTSA-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound featuring a piperazine ring substituted with a 3-chloro-phenyl group and a 3-ethoxy-4-methoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 3-Chloro-phenyl Group: This step involves the nucleophilic substitution of the piperazine nitrogen with a 3-chloro-phenyl halide under basic conditions.

    Attachment of the 3-Ethoxy-4-methoxy-benzyl Group: The final step is the alkylation of the piperazine nitrogen with 3-ethoxy-4-methoxy-benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25ClN2O3/c1-3-27-20-13-16(7-8-19(20)26-2)15-23-9-11-24(12-10-23)21(25)17-5-4-6-18(22)14-17/h4-8,13-14H,3,9-12,15H2,1-2H3

InChI Key

NEUHAGHXMCYTSA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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